molecular formula C17H21NO B3158751 N-(2-methylnaphthalen-1-yl)hexanamide CAS No. 860610-51-1

N-(2-methylnaphthalen-1-yl)hexanamide

Cat. No.: B3158751
CAS No.: 860610-51-1
M. Wt: 255.35 g/mol
InChI Key: PYZGUGDFQDJQCH-UHFFFAOYSA-N
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Description

N-(2-methylnaphthalen-1-yl)hexanamide is an organic compound with the molecular formula C17H21NO. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a hexanamide group attached to the naphthalene ring. This compound is primarily used in research and development settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylnaphthalen-1-yl)hexanamide typically involves the reaction of 2-methylnaphthalene with hexanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through an acylation mechanism, where the hexanoyl chloride reacts with the naphthalene derivative to form the desired amide.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale acylation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylnaphthalen-1-yl)hexanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

N-(2-methylnaphthalen-1-yl)hexanamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-methylnaphthalen-1-yl)hexanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and targets involved are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene: The parent compound, a simple polycyclic aromatic hydrocarbon.

    2-methylnaphthalene: A methyl-substituted derivative of naphthalene.

    Hexanamide: The amide derivative of hexanoic acid.

Uniqueness

N-(2-methylnaphthalen-1-yl)hexanamide is unique due to its specific structural combination of a naphthalene ring and a hexanamide group. This structure imparts distinct chemical and physical properties, making it valuable for specialized research applications.

Properties

IUPAC Name

N-(2-methylnaphthalen-1-yl)hexanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO/c1-3-4-5-10-16(19)18-17-13(2)11-12-14-8-6-7-9-15(14)17/h6-9,11-12H,3-5,10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYZGUGDFQDJQCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)NC1=C(C=CC2=CC=CC=C21)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301285640
Record name N-(2-Methyl-1-naphthalenyl)hexanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301285640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860610-51-1
Record name N-(2-Methyl-1-naphthalenyl)hexanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=860610-51-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Methyl-1-naphthalenyl)hexanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301285640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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